

# Application Notes and Protocols: Buchwald-Hartwig Amination of 1,9-Diiodoanthracene

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## Compound of Interest

Compound Name: Anthracene, 1,9-diiodo-

Cat. No.: B15158516

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## Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds, a cornerstone in the preparation of pharmaceuticals, organic electronics, and fine chemicals. This reaction enables the formation of aryl amines from aryl halides or triflates and primary or secondary amines. Its broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis. These application notes provide a detailed protocol for the double Buchwald-Hartwig amination of 1,9-diiodoanthracene, a key transformation for accessing novel 1,9-diaminoanthracene derivatives. These products are of significant interest due to their unique photophysical properties and potential applications in materials science.

## Reaction Scheme

The double Buchwald-Hartwig amination of 1,9-diiodoanthracene with a generic amine ( $R^1R^2NH$ ) is depicted below:

## Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig double amination of 1,9-diiodoanthracene with various amines. Please note that these are representative conditions and may require optimization for specific substrates.

Entry	Amine	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temperature (°C)	Time (h)	Expected Yield (%)
1	Aniline	Pd <sub>2</sub> (dba) <sub>3</sub> (2)	XPhos (4)	NaOtBu	Toluene	110	24	75-85
2	Morpholine	Pd(OAc) <sub>2</sub> (3)	RuPhos (6)	K <sub>3</sub> PO <sub>4</sub>	Dioxane	100	18	80-90
3	n-Butylamine	Pd <sub>2</sub> (dba) <sub>3</sub> (2)	BrettPhos (4)	LiHMDs	THF	80	12	70-80
4	Diphenylamine	Pd(OAc) <sub>2</sub> (3)	tBuXPhos (6)	CS <sub>2</sub> CO <sub>3</sub>	Toluene	120	36	65-75

## Experimental Protocol: Synthesis of N<sup>1</sup>,N<sup>9</sup>-Diphenylanthracene-1,9-diamine

This protocol details the synthesis of a representative 1,9-diaminoanthracene derivative using aniline as the amine coupling partner.

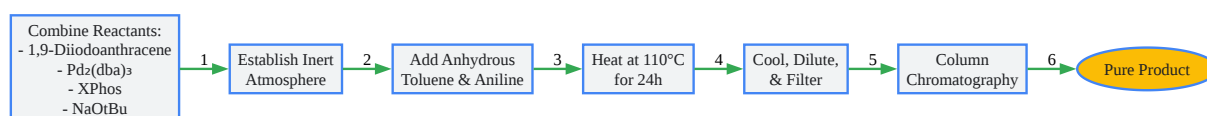
### Materials:

- 1,9-Diiodoanthracene (1.0 equiv)
- Aniline (2.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd<sub>2</sub>(dba)<sub>3</sub>) (0.02 equiv)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
- Sodium tert-butoxide (NaOtBu) (2.5 equiv)
- Anhydrous Toluene

### Procedure:

- **Inert Atmosphere:** To a dry Schlenk flask equipped with a magnetic stir bar, add 1,9-diiodoanthracene,  $\text{Pd}_2(\text{dba})_3$ , XPhos, and sodium tert-butoxide.
- **Solvent and Reagents:** Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene, followed by aniline via syringe.
- **Reaction:** Place the flask in a preheated oil bath at 110 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite®.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure  $\text{N}^1, \text{N}^9$ -diphenylanthracene-1,9-diamine.
- **Characterization:** Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS).

## Experimental Workflow

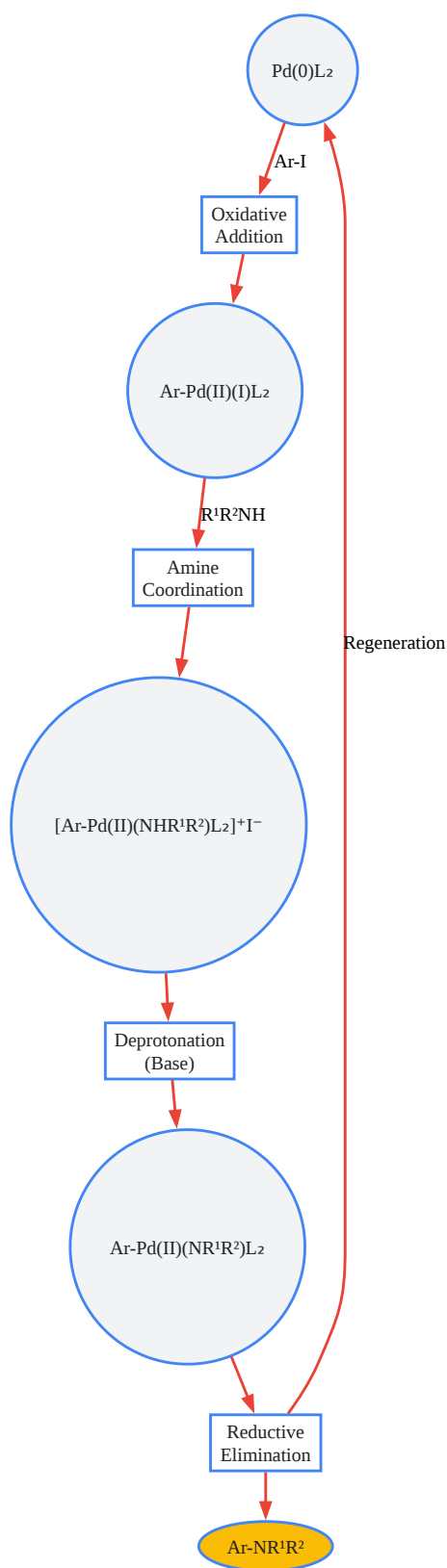


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Caption: Experimental workflow for the synthesis of  $\text{N}^1, \text{N}^9$ -diphenylanthracene-1,9-diamine.

## Catalytic Cycle

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a series of steps including oxidative addition, ligand exchange, deprotonation, and reductive elimination.



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

## Product Characterization

The synthesized 1,9-diaminoanthracene derivatives can be characterized using standard analytical techniques.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: To confirm the structure and purity of the compound.
- Mass Spectrometry (MS): To determine the molecular weight of the product.
- UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties of the synthesized molecules.

The following table provides hypothetical characterization data for  $\text{N}^1, \text{N}^9$ -diphenylanthracene-1,9-diamine.

Technique	Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ (ppm): 8.50-8.40 (m, 2H, Ar-H), 7.90-7.80 (m, 2H, Ar-H), 7.50-7.20 (m, 14H, Ar-H), 6.80 (br s, 2H, N-H)
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ (ppm): 145.2, 142.8, 132.5, 131.0, 129.5, 128.8, 125.4, 124.9, 122.7, 120.3, 118.6
HRMS (ESI)	m/z: $[\text{M}+\text{H}]^+$ calculated for $\text{C}_{26}\text{H}_{20}\text{N}_2$ : 361.1699; found: 361.1702

## Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile method for the synthesis of 1,9-diaminoanthracene derivatives. The protocol described herein, using commercially available catalysts and ligands, offers a reliable route to these valuable compounds. Optimization of reaction parameters may be necessary to achieve the highest yields for specific substrates. The unique electronic and photophysical properties of these anthracene derivatives make them promising candidates for applications in materials science and drug discovery.

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